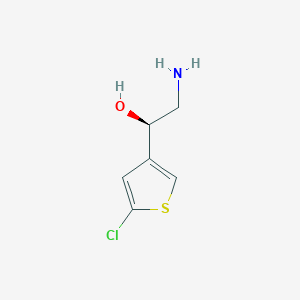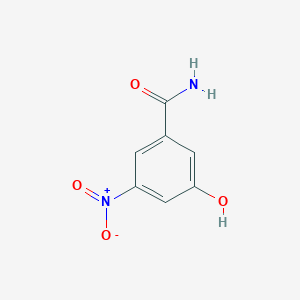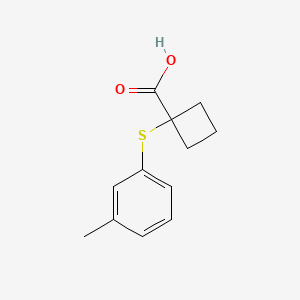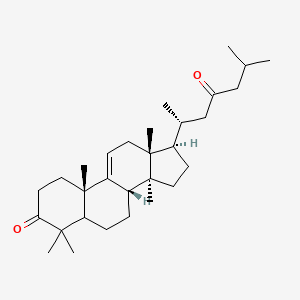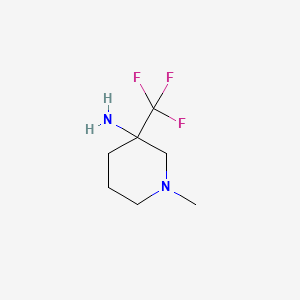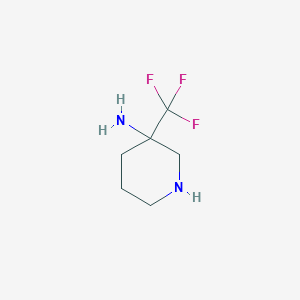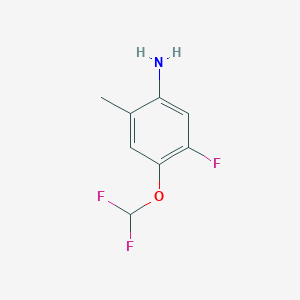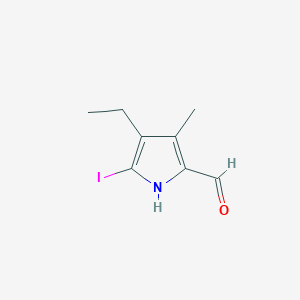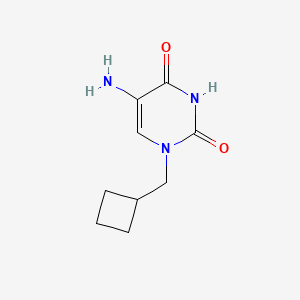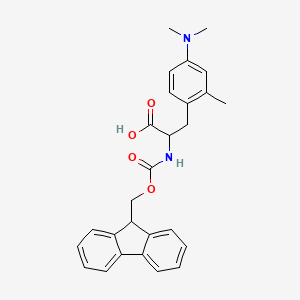
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a dimethylaminomethylphenyl group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Fmoc chloride in dichloromethane with a base like sodium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various protected amino acids.
Scientific Research Applications
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amino groups. This property is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- **N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine
- **N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanine
- **N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
Uniqueness
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid is unique due to its specific structure, which includes both the Fmoc group and the dimethylaminomethylphenyl group. This combination provides enhanced stability and reactivity, making it particularly useful in complex peptide synthesis.
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)-2-methylphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H28N2O4/c1-17-14-19(29(2)3)13-12-18(17)15-25(26(30)31)28-27(32)33-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,24-25H,15-16H2,1-3H3,(H,28,32)(H,30,31) |
InChI Key |
WWVMCTQPAHWXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
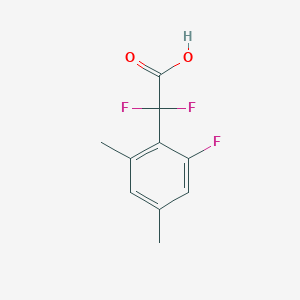
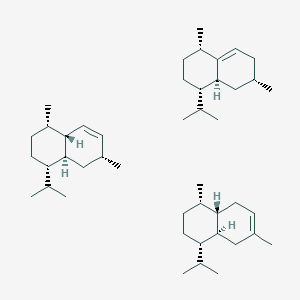
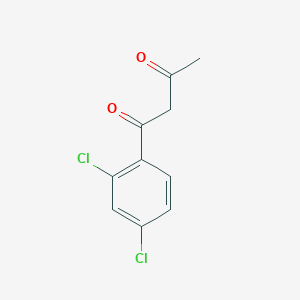
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
